
5-(2-Naphthalenyl)-3-isoxazolemethanol
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Overview
Description
5-(2-Naphthalenyl)-3-isoxazolemethanol is an organic compound that features a naphthalene ring fused to an isoxazole ring with a methanol group attached
Preparation Methods
The synthesis of 5-(2-Naphthalenyl)-3-isoxazolemethanol typically involves several steps. One common method starts with the preparation of 2-naphthalenyl isoxazole, which is then subjected to further reactions to introduce the methanol group. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
5-(2-Naphthalenyl)-3-isoxazolemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, introducing new substituents at specific positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(2-Naphthalenyl)-3-isoxazolemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(2-Naphthalenyl)-3-isoxazolemethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses .
Comparison with Similar Compounds
5-(2-Naphthalenyl)-3-isoxazolemethanol can be compared with other similar compounds, such as:
2-Naphthalenol: A simpler compound with a hydroxyl group attached to the naphthalene ring.
2-Naphthalenyl isoxazole: Lacks the methanol group but shares the core structure.
Properties
IUPAC Name |
(5-naphthalen-2-yl-1,2-oxazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-9-13-8-14(17-15-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLSAFMQEJCNDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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